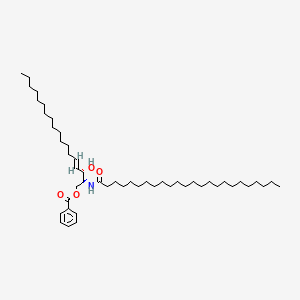

N-Tetracosanoyl-D-sphingosine 1-benzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate typically involves the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid) followed by esterification with benzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

N-Tetracosanoyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the sphingosine backbone can be oxidized to form ketones or aldehydes.

Reduction: The amide and ester bonds can be reduced under specific conditions to yield the corresponding amines and alcohols.

Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines and alcohols .

Aplicaciones Científicas De Investigación

N-Tetracosanoyl-D-sphingosine 1-benzoate has been extensively studied for its applications in various fields:

Mecanismo De Acción

N-Tetracosanoyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects various cellular processes. The compound can modulate signal transduction pathways, membrane trafficking, and protein sorting by altering the organization of lipid rafts and other membrane microdomains .

Comparación Con Compuestos Similares

Similar Compounds

N-Palmitoyl-D-sphingosine (Ceramide): Another sphingosine derivative with a shorter acyl chain.

N-Stearoyl-D-sphingosine: Similar to N-Tetracosanoyl-D-sphingosine 1-benzoate but with an 18-carbon acyl chain.

N-Oleoyl-D-sphingosine: Contains an unsaturated acyl chain, differing in its biophysical properties and biological effects

Uniqueness

This compound is unique due to its long acyl chain (24 carbons) and the presence of a benzoate ester group. These structural features confer distinct biophysical properties, such as enhanced membrane stability and specific interactions with membrane proteins, making it a valuable tool for studying lipid membranes and developing lipid-based biomaterials .

Actividad Biológica

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-lignoceroyl-D-sphingosine 1-benzoate, is a sphingolipid derivative that has garnered attention for its biological activities, particularly in relation to sphingosine-1-phosphate (S1P) signaling pathways. This compound is a complex molecule with the molecular formula C49H87NO4 and a molar mass of 754.22 g/mol, primarily used in biochemical research and therapeutic studies.

| Property | Value |

|---|---|

| Molecular Formula | C49H87NO4 |

| Molar Mass | 754.22 g/mol |

| CAS Number | 123446-98-0 |

| Storage Condition | -20°C |

Biological Significance

This compound plays a crucial role in various biological processes mediated through S1P signaling. S1P is known to be involved in cell proliferation, survival, migration, and immune responses. The following sections delve into the specific biological activities associated with this compound.

Sphingosine-1-Phosphate Signaling

S1P acts as a bioactive lipid that influences numerous cellular processes:

- Cell Migration and Proliferation : S1P promotes the migration of lymphocytes and endothelial cells, which is essential for immune surveillance and tissue repair .

- Vascular Stability : It maintains endothelial barrier integrity and regulates vascular tone, which is critical for cardiovascular health .

- Immune Modulation : S1P signaling affects T cell trafficking and regulatory T cell function, implicating it in autoimmune diseases .

Research Findings

Recent studies have highlighted the potential of this compound in modulating S1P pathways:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines through S1P receptor modulation, suggesting therapeutic potential in inflammatory diseases .

- Cancer Therapy : In cutaneous squamous cell carcinoma (cSCC), S1P levels are elevated, promoting tumor growth. This compound's ability to modulate S1P signaling could provide a novel approach to cancer treatment by inhibiting tumorigenic pathways .

- Neuroprotective Properties : Studies suggest that sphingolipids like this compound may protect neurons from apoptosis under stress conditions by activating survival pathways linked to S1P .

Case Study 1: Inhibition of cSCC Growth

A study demonstrated that inhibiting S1P production reduced cathelicidin antimicrobial peptide (CAMP) levels, leading to decreased growth of cSCC cells. This suggests that targeting S1P signaling could be an effective strategy in managing skin cancers associated with inflammatory responses .

Case Study 2: Modulation of Immune Responses

In a model of renal ischemia/reperfusion injury, the modulation of S1PRs by sphingolipids significantly impacted immune cell infiltration and tissue damage. Mice deficient in specific S1PRs exhibited reduced pathology, indicating the importance of sphingolipid signaling in regulating immune responses during injury .

Propiedades

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMIJNTDRLPDS-ODNBOWEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745569 | |

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123446-98-0 | |

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.